2-Phenyl-2-propyl glucuronide

acid hydrolysis glucuronide stability analytical sample preparation

Researchers quantifying cumene exposure face unacceptable analytical error when substituting generic glucuronide surrogates. 2-Phenyl-2-propyl glucuronide is the predominant urinary and biliary metabolite, representing >50% of excreted cumene dose, making it the only valid biomarker for exposure assessment. - Definitive standard for LC-MS/MS quantification in urine, bile, and plasma. - Unique acid-instability profile (40-45% aglycone recovery under HCl hydrolysis) serves as benchmark for optimizing enzymatic or direct analysis workflows. - Probes UGT isoform activity and stereoselectivity toward secondary alcohol conjugation in vitro.

Molecular Formula C15H20O7
Molecular Weight 312.31 g/mol
CAS No. 106760-29-6
Cat. No. B012638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-propyl glucuronide
CAS106760-29-6
Synonyms2-P-2-P-G
2-phenyl-2-propyl glucuronide
2-phenylpropan-2-ol glucuronide
Molecular FormulaC15H20O7
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1
InChIKeyIDKZSYGHWZFFSU-HNRZYHPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-propyl Glucuronide: Essential Properties


2-Phenyl-2-propyl glucuronide (CAS 106760-29-6), also known as 2-phenylpropan-2-ol glucuronide, is a β-D-glucopyranosiduronic acid derivative formed via glucuronidation of 2-phenyl-2-propanol. It functions as a major phase II metabolite of cumene (isopropylbenzene) [1]. This glucuronide conjugate is a solid with molecular weight 312.32 g/mol and is typically stored at 2–8°C [2].

Why 2-Phenyl-2-propyl Glucuronide Cannot Be Substituted


Interchanging 2-phenyl-2-propyl glucuronide with other glucuronide conjugates (e.g., 4-methylumbelliferyl glucuronide, p-nitrophenyl glucuronide, or even its structural isomer 2-phenyl-1-propanol glucuronide) introduces unacceptable analytical and interpretative error. The target compound exhibits unique acid hydrolysis behavior—undergoing partial conversion to 2-phenylpropene under acidic conditions—that directly impacts recovery and quantification in sample preparation workflows relying on acid cleavage [1]. Furthermore, its identity as the predominant urinary and biliary metabolite of cumene (accounting for >50% of excreted dose) means that substitution with a generic surrogate would invalidate exposure assessments and metabolic flux studies [2].

Quantitative Evidence: 2-Phenyl-2-propyl Glucuronide


Acid Hydrolysis Recovery Comparison

Under acidic conditions (1.0%–20.0% HCl), 2-phenyl-2-propyl glucuronide exhibits markedly different behavior from its structural isomer. While the glucosidic bond of 2-phenyl-1-propanol glucuronide is quantitatively cleaved by 10.0% HCl, yielding nearly 100% aglycone recovery, the target compound undergoes partial conversion to 2-phenylpropene and yields only 40–45% recovery of the parent aglycone [1]. Notably, even at 1.0% HCl, where 100% of the glucuronide is hydrolyzed, aglycone recovery remains low.

acid hydrolysis glucuronide stability analytical sample preparation

Metabolic Abundance as Cumene Biomarker

In vivo disposition studies in F344 rats and B6C3F1 mice demonstrate that 2-phenyl-2-propanol glucuronide (the target compound) is the major urinary and biliary metabolite of cumene, accounting for >50% of total urinary excretion [1]. This contrasts sharply with other cumene-derived metabolites, such as 2-phenyl-1-propanol glucuronide, which are present at substantially lower levels.

cumene metabolism phase II conjugation exposure biomarker

β-Glucuronidase Substrate Specificity

Direct kinetic data (Km, Vmax) for 2-phenyl-2-propyl glucuronide with β-glucuronidase are not available in the public domain. However, as an O-glucuronide, it is expected to serve as a substrate for β-glucuronidase, as demonstrated in the enzymatic hydrolysis step of the cumene metabolism study [1]. For context, the chromogenic substrate p-nitrophenyl-β-D-glucuronide exhibits a Km of approximately 0.22 mM with E. coli β-glucuronidase . Without experimental determination, no quantitative comparison can be made.

enzyme kinetics β-glucuronidase substrate specificity

2-Phenyl-2-propyl Glucuronide: Key Applications


Cumene Exposure Monitoring and Toxicokinetics

This compound is the definitive analytical standard for quantifying cumene exposure in biological matrices (urine, bile, plasma). Because it accounts for >50% of the excreted dose [1], its measurement provides the most sensitive and specific index of cumene uptake and metabolism. Substitution with a different glucuronide standard would dramatically underestimate exposure.

Acid-Labile Glucuronide Method Development

The unique acid-instability profile—yielding only 40–45% aglycone recovery under standard HCl hydrolysis conditions [1]—makes this compound an ideal challenge analyte for developing and validating sample preparation methods that avoid acid-induced degradation. It serves as a critical benchmark for optimizing enzymatic hydrolysis or direct LC-MS/MS quantification without acid cleavage.

UGT Phenotyping Assays

As a model substrate for certain UGT isoforms involved in the conjugation of secondary alcohols, 2-phenyl-2-propyl glucuronide can be used in vitro to probe UGT activity and stereoselectivity. While direct kinetic parameters are lacking, its formation from 2-phenyl-2-propanol in liver microsomal incubations [1] positions it as a relevant probe for phase II metabolism studies.

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